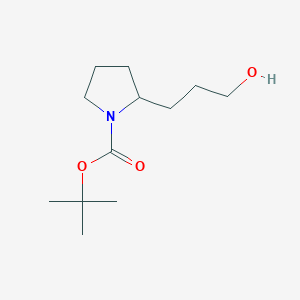

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1249774-15-9 . It has a molecular weight of 229.32 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 2-(3-hydroxypropyl)-1-pyrrolidinecarboxylate . The InChI code is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 .Applications De Recherche Scientifique

Chemical Properties and Storage

“Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1249774-15-9 . It has a molecular weight of 229.32 . This compound is typically stored at room temperature and is available in liquid form .

Stability to Reduction

Pyrrolidine nitroxides with four bulky alkyl substituents adjacent to the N–O group are known for their high resistance to bioreduction . The 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls were prepared from the corresponding 2-tert-butyl-1-pyrroline-1-oxides . The new nitroxides showed excellent stability to reduction with ascorbate with no evidence for additional large hyperfine couplings in the EPR spectra .

Synthesis of Wortmannilactone C

Tert-butyl 3-hydroxypropionate, a similar compound to “Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate”, is a key starting material for the synthesis of wortmannilactone C . Wortmannilactone C is a natural product with potential biological activities.

Preparation of Metal-Fullerene Frameworks (MFFs)

Tert-butyl 3-hydroxypropionate can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . MFFs are a type of material with unique properties that make them useful in various applications, including energy storage and catalysis.

Biological Activities

Derived compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

EPR Measurements Inside Living Cells

Sterically shielded nitroxides demonstrated much higher stability against chemical reduction to diamagnetic compounds with components of biological systems then their tetramethyl analogs did . The advantage of these reduction-resistant radicals over conventional tetramethyl-substituted nitroxides is especially obvious when they are used for EPR measurements inside living cells .

Functional Imaging Using MRI or EPRI Techniques

Pyrrolidine nitroxides with four ethyl groups (or three ethyl and one tert-butyl group) in the nearest environment of the nitroxide moiety demonstrated the highest resistance to reduction . These reduction-resistant radicals are especially useful in vivo for functional imaging using MRI or EPRI techniques .

Reduction Kinetics Study

The study of reduction kinetics is another application of “Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate”. The resistance to reduction of these compounds can be used to study the kinetics of reduction reactions .

Mécanisme D'action

Target of Action

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a complex organic compound Similar compounds have been used as building blocks in the synthesis of novel nicotinic acetylcholine receptor ligands .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Compounds with similar structures have been implicated in the modulation of nicotinic acetylcholine receptors, which play crucial roles in neurotransmission .

Pharmacokinetics

The compound’s hydrophilic nature due to the presence of a hydroxyl group might influence its absorption and distribution .

Result of Action

Similar compounds have been shown to enhance cognition by modulating the activity of nicotinic acetylcholine receptors .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under inert atmosphere at room temperature . Furthermore, the compound’s activity might be influenced by the pH and temperature of its environment.

Propriétés

IUPAC Name |

tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSNIRHFBXQBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

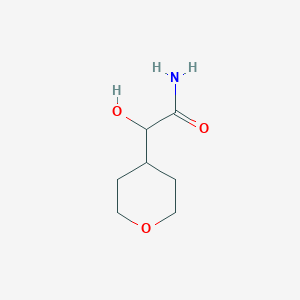

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)

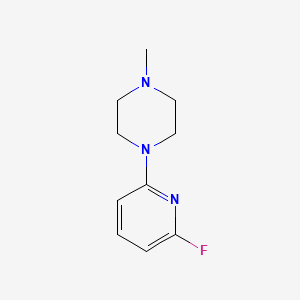

![1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene](/img/structure/B3093765.png)

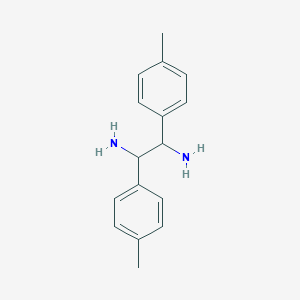

![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)